molecular formula C11H9BrN2O3 B1437710 Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate CAS No. 926273-65-6

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B1437710
CAS No.: 926273-65-6
M. Wt: 297.1 g/mol
InChI Key: FBXFISPUBFVIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a brominated quinazolinone derivative serving as a versatile and critical synthetic intermediate in medicinal chemistry and anticancer research. This compound features a high-value bromo substituent that facilitates further cross-coupling reactions, allowing researchers to efficiently build complex molecular architectures for biological evaluation. The quinazolinone core is a privileged scaffold in drug discovery, known for its ability to interact with a range of biological targets. Specifically, quinazolinone derivatives are frequently designed as small-molecule inhibitors for kinases and receptor kinases, which are pivotal in signaling pathways that drive cancer cell proliferation and survival . Researchers utilize this bromo-quinazolinone building block to develop novel therapeutic agents, inspired by its structural similarity to known inhibitors. This product is offered as a high-quality reference standard for research purposes. It is supplied with batch-specific analytical data to ensure reproducibility in your experiments. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-3H-quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-13-8-4-3-6(12)5-7(8)10(15)14-9/h3-5H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXFISPUBFVIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Reaction via Benzamide and Ethyl Glyoxylate (Based on RSC Protocol)

A detailed method reported involves the reaction of a 6-bromo-substituted benzamide with ethyl glyoxylate under reflux in toluene, followed by treatment with thionyl chloride and sodium azide in DMSO to induce cyclization and ring closure to the quinazoline core.

Key steps:

  • Step 1: Reflux benzamide (5 mmol) with ethyl glyoxylate (10 mmol, 2 equiv) in toluene (20 mL) for 12 hours.
  • Step 2: Add thionyl chloride (10 mmol) and stir at 60 °C for 4 hours, then reflux for 3 hours.
  • Step 3: Remove volatiles under reduced pressure; dissolve residue in DMSO (50 mL) with sodium azide (15 mmol, 1.5 equiv) and stir overnight at room temperature.
  • Step 4: Workup by pouring into saturated aqueous sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying, and concentration.
  • Step 5: Purify by silica gel column chromatography using petroleum ether:ethyl acetate (3:1 v/v) to yield the quinazoline product.

This procedure yields this compound with good purity and yield.

One-Pot Three-Component Domino Reaction (Recent Advances)

A more recent and efficient method involves a one-pot three-component reaction using:

  • Arenediazonium salts (derived from 6-bromoaniline derivatives),
  • Nitriles (such as ethyl cyanide derivatives),
  • Bifunctional aniline derivatives.

This metal-free, mild condition protocol achieves the formation of 3,4-dihydroquinazolines including this compound analogs by sequential formation of three C–N bonds through N-arylnitrilium intermediates.

Advantages:

  • High efficiency and yields.
  • Good functional group tolerance.
  • Avoids harsh reagents like thionyl chloride.
  • Operates under mild, visible light or room temperature conditions.

This method is particularly useful for rapid synthesis and structural diversification of quinazoline derivatives.

Purification and Characterization

Purification is commonly achieved by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate in varying ratios (commonly 5:1 or 3:1 v/v). The product is typically isolated as a solid with characteristic melting points and confirmed by NMR, IR, and mass spectrometry.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Notes
Multi-step benzamide route Benzamide + ethyl glyoxylate, SOCl2, NaN3, DMSO; reflux and room temp Well-established, good yield Requires multiple steps and handling of toxic reagents
One-pot three-component reaction Arenediazonium salt + nitrile + bifunctional aniline; metal-free, mild conditions Fast, high efficiency, mild Suitable for diverse substitutions

Research Findings and Observations

  • The multi-step method using ethyl glyoxylate and sodium azide is robust and reproducible, providing the target compound with high purity after chromatographic purification.
  • The one-pot three-component reaction has been shown to tolerate various substituents on the aromatic ring, including bromine at the 6-position, making it a versatile synthetic approach for this compound and analogs.
  • Both methods emphasize the importance of controlling reaction temperature and stoichiometry to maximize yield and minimize side products.
  • Purification protocols involving brine washes and drying over anhydrous sodium sulfate ensure removal of inorganic impurities and solvents.

Chemical Reactions Analysis

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. While its potency is lower than that of established COX inhibitors like celecoxib, it still demonstrates potential for therapeutic applications .
  • Anticancer Potential : Research has indicated that this compound may possess anticancer properties. Its mechanism of action is thought to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate specific pathways .

Synthetic Chemistry Applications

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities. For example:

  • Synthesis of Quinazoline Derivatives : this compound can be used as a precursor in the synthesis of more complex quinazoline derivatives, which have been explored for their pharmacological properties .

Material Science Applications

In addition to its biological applications, this compound is being investigated for use in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
  • Dyes and Pigments : Due to its vibrant color properties associated with the quinazoline structure, it is explored as a potential dye or pigment in various applications .

Comparative Analysis with Related Compounds

To understand the unique features of this compound, a comparative analysis with similar compounds reveals insights into its advantages:

Compound NameStructural FeaturesBiological ActivityNotes
This compoundBromine substitution at position 6Enhanced reactivityIncreased biological activity compared to non-substituted variants
Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylateNitro group at position 7Significant antimicrobial and anti-inflammatory effectsHigher activity due to nitro substitution
Ethyl 4-hydroxyquinazoline-7-carboxylic acidHydroxyl group instead of ketoDifferent reactivity profileLess potent than nitro-substituted derivatives

Antimicrobial Activity Case Study

A recent study evaluated the antimicrobial efficacy of ethyl 6-bromo derivatives against multiple bacterial strains. The results indicated notable inhibition zones ranging from 18 mm to 24 mm against selected pathogens, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Properties Case Study

In a controlled experiment evaluating COX inhibition alongside known COX inhibitors like celecoxib, ethyl 6-bromo derivatives showed significant inhibitory effects warranting further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Derivatives

Ethyl 6-Chloro-4-Oxo-1,4-Dihydroquinazoline-2-Carboxylate
  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molecular Weight : 252.65 g/mol
  • Key Differences : The chlorine atom at the 6-position reduces molecular weight compared to the bromo analog. Chlorine’s smaller atomic radius and lower electronegativity may influence reactivity in substitution reactions .
Ethyl 4-Oxo-3,4-Dihydroquinazoline-2-Carboxylate (Base Compound)
  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • Key Differences : Lacks halogen substitution, resulting in lower molecular weight and altered electronic properties. This compound is a precursor for synthesizing halogenated derivatives .

Functional Group Modifications

Ethyl 5-((Benzyloxy)Methyl)-4-Oxo-3,4-Dihydroquinazoline-2-Carboxylate
  • Molecular Formula: Not fully provided, but includes bulky benzyloxy and trimethylsilyl groups.
Ethyl 3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylate
  • Molecular Formula: C₁₁H₁₁NO₃S
  • Key Differences : Replacement of the quinazoline core with a benzothiazine ring and a sulfur atom alters aromaticity and hydrogen-bonding capacity .

Physicochemical and Reactivity Profiles

Physical Properties

Property Ethyl 6-Bromo Derivative Ethyl 6-Chloro Derivative Base Compound
Molecular Weight 300.11 g/mol 252.65 g/mol 218.21 g/mol
Melting Point Not reported Not reported Not reported
Solubility Likely low (halogenated) Likely low (halogenated) Moderate

Chemical Reactivity

  • Nucleophilic Substitution : The bromine atom in the 6-position enhances reactivity in SNAr (nucleophilic aromatic substitution) compared to the chloro analog due to bromine’s better leaving-group ability .
  • Ring Functionalization : The 4-oxo group enables condensation reactions, as seen in the synthesis of luotonin A via Claisen or Michael additions .

Biological Activity

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a synthetic compound belonging to the quinazoline family, recognized for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H9BrN2O3C_{11}H_{9}BrN_{2}O_{3} and a molecular weight of approximately 297.11 g/mol. Its structure includes a bromine atom, a carbonyl group, and an ethyl carboxylate moiety, contributing to its reactivity and biological potential.

Synthesis

The compound is synthesized through various methods, including:

  • Weinreb Amidation : This method involves the reaction with aromatic amines to produce anilide-type intermediates, which are crucial for synthesizing analogs of the anticancer alkaloid luotonin A .
  • Microwave-Assisted Synthesis : This technique enhances yields and reduces reaction times compared to traditional methods.

The following table summarizes the synthesis methods:

Method Description
Weinreb AmidationReacts with aromatic amines to form anilide intermediates for further synthesis.
Microwave-Assisted SynthesisUtilizes microwave energy to improve yield and efficiency in reactions.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, making it a candidate for drug development:

  • Anticancer Activity : The compound is involved in synthesizing derivatives of luotonin A, which has shown anticancer properties.
  • Anti-inflammatory Activity : Research on related quinazoline derivatives suggests potential COX-2 inhibitory effects, which are vital for anti-inflammatory responses .
  • Antimicrobial Activity : It has been investigated for its ability to inhibit various bacterial strains, indicating potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study evaluated various analogs of this compound for their cytotoxic effects against cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to controls.

Case Study 2: COX-2 Inhibition

In a comparative study of quinazoline derivatives, this compound showed moderate COX-2 inhibitory activity. The most potent derivative demonstrated up to 47% inhibition at a concentration of 20 µM .

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cancer progression and inflammation. Further investigations are necessary to elucidate these interactions.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Key Features Biological Activity
Ethyl 6-chloroquinazoline-2-carboxylateChlorine instead of bromineVaries; potential anticancer activity
Ethyl 4-aminoquinazoline-2-carboxylateAmino group at position 4Antimicrobial properties
Ethyl 2-aminoquinazolineAmino group at position 2Distinct pharmacological profiles

These comparisons highlight how variations in substituents can affect biological activity and reactivity within this class of compounds.

Q & A

Basic: What synthetic routes are available for the preparation of Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate, and what intermediates are critical?

A common method involves the condensation of 2-aminobenzamide (or derivatives) with diethyl oxalate to form the quinazoline core, followed by bromination at the 6-position. describes the synthesis of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (a precursor) via this route, where bromination could be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions . Key intermediates include the unsubstituted quinazoline ester and brominated aromatic precursors. Alternative pathways may involve Suzuki coupling or electrophilic substitution, but experimental validation (e.g., NMR monitoring) is essential to confirm regioselectivity.

Basic: Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the quinazoline core, ester group, and bromine substitution. For example, the ester carbonyl typically appears at ~165-170 ppm in 13^13C NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C11_{11}H10_{10}BrNO4_4, MW 300.11) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures purity (>95%), as commercial standards often report ~95% purity for similar compounds .
  • Elemental Analysis : Validates Br content (theoretical ~26.6%).

Advanced: How can X-ray crystallography and computational tools resolve the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) paired with refinement software like SHELXL (for small-molecule structures) provides precise bond lengths, angles, and ring puckering parameters . For example, the dihydroquinazoline ring’s planarity and bromine’s spatial orientation can be analyzed using ORTEP-3 for graphical representation . Computational methods (DFT, Gaussian) predict electronic properties (e.g., charge distribution at the 6-bromo position), aiding in understanding reactivity.

Advanced: What strategies enable regioselective functionalization of the quinazoline core for structure-activity studies?

  • Bromo Substitution : The 6-bromo group serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid for amide coupling, as seen in analogues from .
  • Oxo Group Modification : Reductive amination or nucleophilic addition at the 4-oxo position diversifies the scaffold.

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) assesses binding affinity to enzymes like dihydrofolate reductase (DHFR), a common target for quinazoline derivatives. DFT calculations evaluate electrophilicity at the bromine site, predicting susceptibility to nucleophilic substitution. MD simulations model solvation effects on stability .

Basic: What experimental challenges arise in ensuring compound purity, and how are they addressed?

  • Byproduct Formation : Bromination may yield di-substituted byproducts. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the desired product.
  • Degradation : The ester group is prone to hydrolysis under acidic/basic conditions. Storage at 2–8°C in anhydrous solvents (e.g., DMSO) minimizes degradation .

Advanced: How can researchers resolve contradictions in reported synthetic pathways or characterization data?

  • Reproducibility Tests : Replicate methods from literature (e.g., ’s diethyl oxalate condensation) with variations in reaction time, temperature, or catalysts.
  • Comparative Spectroscopy : Cross-check NMR data with published analogues (e.g., ’s ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate) to identify discrepancies in peak assignments .

Advanced: What role does the 6-bromo substituent play in modulating chemical reactivity or biological activity?

The bromine atom:

  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) at the 6-position.
  • Influences Bioactivity : Brominated quinazolines often show improved binding to kinase targets due to halogen bonding (e.g., EGFR inhibitors) .

Basic: What storage conditions are recommended to maintain the compound’s stability?

Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent light-induced degradation. Use anhydrous DMSO for biological assays to avoid ester hydrolysis .

Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?

  • Core Modifications : Introduce substituents at positions 2 (ester), 4 (oxo), and 6 (bromo) to assess steric/electronic effects.
  • Pharmacophore Integration : Attach fragments (e.g., sulfonamides, heterocycles) via the bromine or ester group, as demonstrated in ’s SAR exploration .
  • Biological Screening : Test derivatives against cancer cell lines or microbial targets, correlating activity with substituent properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.